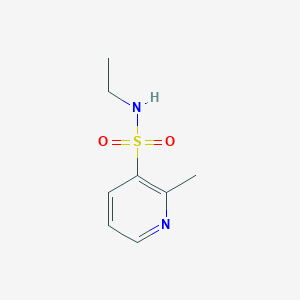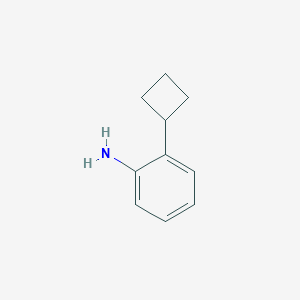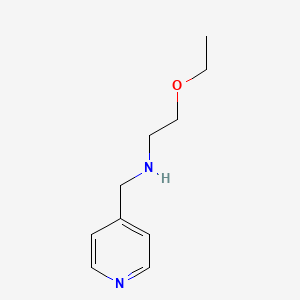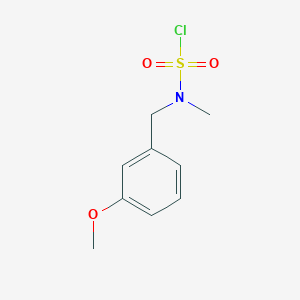![molecular formula C23H45O6P B13239736 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate](/img/structure/B13239736.png)
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate is a complex organic compound with the molecular formula C23H45O6P . This compound is characterized by its unique structure, which includes cyclohexyl rings and a phosphonate group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate typically involves the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonate group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,6-trimethylphenyl)phosphonate
- Bis(2,6-dimethylphenyl)phosphonate
- Bis(2,4-dimethylphenyl)phosphonate
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate is unique due to its specific cyclohexyl structure and the presence of multiple hydroxyl groups. This structure provides distinct chemical properties and reactivity compared to other phosphonate compounds, making it valuable for specialized research applications .
Propriétés
Formule moléculaire |
C23H45O6P |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C23H45O6P/c1-14(2)18-9-7-16(5)11-21(18)28-30(27,23(26)20(25)13-24)29-22-12-17(6)8-10-19(22)15(3)4/h14-26H,7-13H2,1-6H3 |
Clé InChI |
KFXGXXGUZFFPJV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C(C(CO)O)O)OC2CC(CCC2C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)


![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)

![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
